(2S,3R)-1-[(tert-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid
Description
(2S,3R)-1-[(tert-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative widely used as a building block in organic synthesis, particularly in pharmaceutical chemistry. The compound features a tert-butoxycarbonyl (Boc) protecting group at the pyrrolidine nitrogen and a methoxy substituent at the 3-position. Its stereochemistry (2S,3R) is critical for applications in enantioselective synthesis, where spatial arrangement dictates biological activity and reactivity .
Properties
IUPAC Name |
(2S,3R)-3-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-5-7(16-4)8(12)9(13)14/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHHOIMTQSCHFE-SFYZADRCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H]1C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as L-proline or its derivatives.
Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Methoxylation: The protected intermediate undergoes methoxylation, where a methoxy group is introduced at the desired position on the pyrrolidine ring. This can be achieved using reagents like sodium methoxide or methanol under controlled conditions.
Industrial Production Methods
In an industrial setting, the synthesis of (2S,3R)-1-[(tert-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The process is designed to minimize waste and reduce production costs while maintaining stringent quality control standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carboxylic acid group, converting it into an alcohol or an aldehyde.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions, allowing for subsequent substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are employed for deprotection.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry
In organic chemistry, (2S,3R)-1-[(tert-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid serves as a building block for the synthesis of complex molecules. Its chiral nature makes it valuable in asymmetric synthesis, where it helps in the production of enantiomerically pure compounds.
Biology
The compound is used in the synthesis of peptides and peptidomimetics, which are crucial in studying protein-protein interactions and enzyme functions. Its ability to introduce chirality into molecules makes it a key intermediate in the development of biologically active compounds.
Medicine
In pharmaceutical research, this compound is employed in the synthesis of drug candidates, particularly those targeting neurological and cardiovascular diseases. Its structural features allow for the design of molecules with improved pharmacokinetic and pharmacodynamic properties.
Industry
In the chemical industry, this compound is used in the production of fine chemicals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in various industrial processes.
Mechanism of Action
The mechanism by which (2S,3R)-1-[(tert-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid exerts its effects depends on its specific application. In peptide synthesis, it acts as a chiral building block, influencing the stereochemistry of the resulting peptides. In drug development, it interacts with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Stereoisomers
The compound’s stereoisomers exhibit distinct physicochemical and biological properties:
Key Differences :
- Stereochemistry : The (2S,3R) configuration may confer unique binding affinities in drug targets compared to (2R,3S) or (2S,3S) isomers .
- Stability : The (2S,3S)-isomer requires refrigeration, while the (2R,3S)-isomer is stored at room temperature, suggesting differing hygroscopicity or decomposition pathways .
Functional Group Variants
Substitution patterns and protecting groups significantly alter properties:
Key Differences :
- Protecting Groups : Fmoc’s base-labile nature (vs. Boc’s acid-labile) broadens compatibility in multi-step syntheses .
Biological Activity
(2S,3R)-1-[(tert-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid, often referred to as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily studied for its applications in drug development, particularly in the context of cancer and other diseases.
- Chemical Formula : C₁₄H₂₅NO₅
- CAS Number : 1386457-97-1
- Molecular Structure : The compound features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group and a methoxy group, which influences its reactivity and biological interactions.
Antitumor Activity
Research indicates that derivatives of pyrrolidine compounds exhibit significant antitumor activity. For instance, studies on similar structures have shown that they can inhibit histone deacetylases (HDACs), which play a crucial role in tumor growth and progression. The inhibition of HDACs can lead to cell cycle arrest and apoptosis in cancer cells .
Table 1: Antitumor Activity of Pyrrolidine Derivatives
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | HDAC inhibition, apoptosis induction |
| N-(4-(hydroxyamino)-4-oxobutyl)-2-(((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl)thio)benzamide | 4.9 | Dual inhibition of Ras signaling and HDAC |
The biological activity of this compound is hypothesized to involve:
- HDAC Inhibition : Similar compounds have been shown to inhibit HDACs, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes.
- Cell Cycle Arrest : By modulating key signaling pathways, these compounds can induce cell cycle arrest at various phases, particularly G0/G1 phase .
Study 1: In Vitro Assessment
A study investigated the antiproliferative effects of various pyrrolidine derivatives on human cancer cell lines. The results indicated that modifications to the pyrrolidine structure significantly affected the potency against different cancer types. The compound demonstrated promising results comparable to known HDAC inhibitors like suberoylanilide hydroxamic acid (SAHA) .
Study 2: Structure-Activity Relationship (SAR)
Another research focused on the SAR of pyrrolidine derivatives revealed that the presence of specific functional groups, such as the tert-butoxycarbonyl group and methoxy substituents, enhanced biological activity. This study provided insights into optimizing the structure for improved efficacy against tumor cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
